N,N-Dimethyl-5-(4-methylphenyl)thiophene-2-carboxamide
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Overview
Description
N,N-Dimethyl-5-(4-methylphenyl)thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-(4-methylphenyl)thiophene-2-carboxamide typically involves the reaction of 5-(4-methylphenyl)thiophene-2-carboxylic acid with N,N-dimethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve the use of green solvents and mild bases to ensure environmentally sustainable processes. For example, the reaction of thiophene derivatives with isocyanates in ethanol or water using potassium carbonate (K2CO3) or triethylamine (TEA) as bases .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-(4-methylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOMe or KOtBu in anhydrous DCM or THF.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N,N-Dimethyl-5-(4-methylphenyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-(4-methylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or modulate the function of ion channels, resulting in its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: A thiophene derivative used as an antispasmodic agent.
Timepidium Bromide: Another thiophene-based antispasmodic agent.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Uniqueness
N,N-Dimethyl-5-(4-methylphenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of the N,N-dimethylamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
CAS No. |
62404-20-0 |
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Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
N,N-dimethyl-5-(4-methylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H15NOS/c1-10-4-6-11(7-5-10)12-8-9-13(17-12)14(16)15(2)3/h4-9H,1-3H3 |
InChI Key |
ZWPPWOQYLHJZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)C(=O)N(C)C |
Origin of Product |
United States |
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